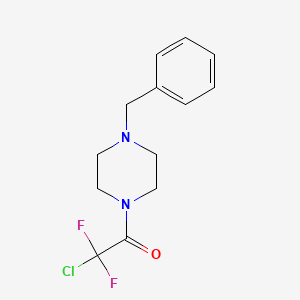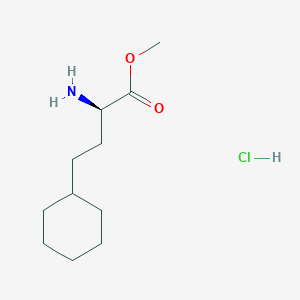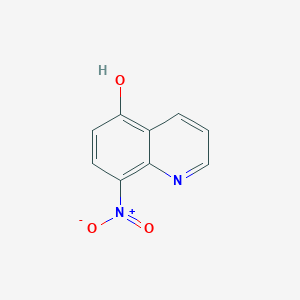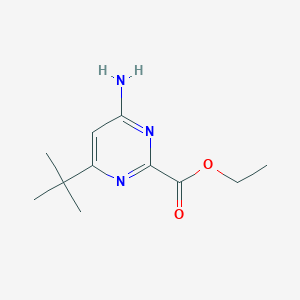![molecular formula C16H20N4O5S B2843459 N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 942007-22-9](/img/structure/B2843459.png)
N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography , NMR spectroscopy , and others. Unfortunately, without specific data on this compound, I can’t provide a detailed analysis.Applications De Recherche Scientifique
1. Molecular Dimerization and Crystal Structure
In the study by Zheng, Wang, & Fan (2010), 3,5-diaryl-1H-pyrazoles, which are structurally similar to the queried compound, demonstrated the capability for molecular dimerization. This process is crucial in understanding the molecular interactions and crystal structures of such compounds, which are essential for various applications in material science and pharmaceuticals.
2. Angiotensin II Antagonists
Research on related pyrazole derivatives, as detailed by Almansa et al. (1997), has shown that these compounds can be potent angiotensin II antagonists. This is particularly relevant for cardiovascular diseases and could provide a pathway for developing new therapeutic agents.
3. Catalyst for Olefin Epoxidation
The work of Pereira et al. (2007) explores a pyrazole-based catalyst for olefin epoxidation, highlighting the potential use of pyrazole derivatives in catalysis. This could have implications for industrial applications, particularly in chemical synthesis.
4. Synthesis of Aromatic Sulfide
Qiao, Wei, & Jiang (2014) investigated the Pd-catalyzed cross-coupling of various halides and sulfides using pyrazine derivatives. This research is significant for the synthesis of aromatic sulfides, which are important in pharmaceutical chemistry.
5. Synthesis of Heterocyclic Compounds
Carpenter & Chadwick (1985) studied dimetallations of furans and thiophenes, which are key steps in the synthesis of heterocyclic compounds. These processes are fundamental in creating diverse pharmaceuticals and agrochemicals.
6. Palladium Catalysts for Heck Reaction
In the field of organometallic chemistry, Guerrero, Pons, & Ros (2010) explored the effect of N1-substituted pyrazolic ligands on palladium catalysts used in the Heck reaction. This has significant implications for carbon-carbon bond-forming reactions, crucial in organic synthesis.
Propriétés
IUPAC Name |
N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-16(2,3)20-13(11-8-26(23,24)9-12(11)19-20)18-15(22)14(21)17-7-10-5-4-6-25-10/h4-6H,7-9H2,1-3H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVECGGKZRWFHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2843380.png)


![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2843384.png)

![3-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2843386.png)
![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)
![7-ethyl-1H-furo[2,3-g]indazole](/img/structure/B2843390.png)


![1,3-Benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2843396.png)

![6-[1-(4-Chlorophenoxy)ethyl]-2-hydroxynicotinonitrile](/img/structure/B2843398.png)
